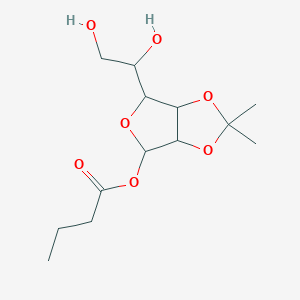

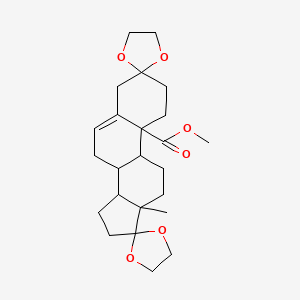

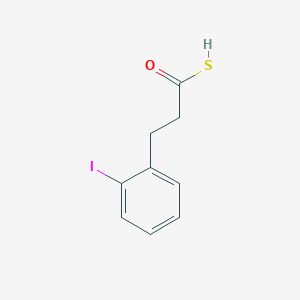

![molecular formula C7H12N4 B12284086 1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B12284086.png)

1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(ピロリジン-2-イル)メチル]-1H-1,2,3-トリアゾールは、メチレンブリッジを介してピロリジン環が1,2,3-トリアゾール環に結合した複素環式化合物です。 この化合物は、その潜在的な生物活性と創薬における汎用性の高い足場としての役割から、医薬品化学において重要な関心を集めています .

準備方法

1-[(ピロリジン-2-イル)メチル]-1H-1,2,3-トリアゾールの合成は、通常、アゾールをメシラートまたはその類似体でアルキル化し、続いて脱保護を行うことで行われます。 この2段階法により、収率16%から65%の範囲で化合物を調製することができます . 工業生産方法では、同様の合成経路が採用される場合がありますが、大規模生産に最適化されており、より高い収率と純度が保証されています。

化学反応の分析

1-[(ピロリジン-2-イル)メチル]-1H-1,2,3-トリアゾールは、次のようなさまざまな化学反応を起こします。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの一般的な還元剤を使用できます。

置換: トリアゾール環をさまざまな置換基で官能化できる求核置換反応が起こります。

科学的研究の応用

1-[(ピロリジン-2-イル)メチル]-1H-1,2,3-トリアゾールは、科学研究において幅広い応用範囲を持っています。

化学: より複雑な分子の合成のための構成要素として役立ちます。

生物学: この化合物は、抗菌性、抗がん性、抗炎症性など、潜在的な生物活性を研究されています。

医学: 特に新規治療薬の設計において、創薬のための足場として検討されています。

作用機序

1-[(ピロリジン-2-イル)メチル]-1H-1,2,3-トリアゾールの作用機序は、特定の分子標的や経路との相互作用を伴います。 ピロリジン環は、化合物の立体化学と結合親和性に寄与し、一方、トリアゾール環は、生物学的標的と水素結合やπ-π相互作用を行うことができます。 これらの相互作用は、酵素、受容体、および他のタンパク質の活性を調節し、観察された生物学的効果をもたらす可能性があります .

類似化合物との比較

1-[(ピロリジン-2-イル)メチル]-1H-1,2,3-トリアゾールは、次のような他の類似化合物と比較することができます。

- 1-(ピロリジン-2-イル)-1H-ピラゾール

- 1-(ピロリジン-2-イル)-1H-イミダゾール

- 1-(ピペリジン-2-イル)-1H-ピラゾール

- 1-(ピペリジン-2-イル)-1H-1,2,4-トリアゾール

これらの化合物は、構造的に類似していますが、環系や置換基が異なっており、生物活性や応用範囲が異なる場合があります。

特性

分子式 |

C7H12N4 |

|---|---|

分子量 |

152.20 g/mol |

IUPAC名 |

1-(pyrrolidin-2-ylmethyl)triazole |

InChI |

InChI=1S/C7H12N4/c1-2-7(8-3-1)6-11-5-4-9-10-11/h4-5,7-8H,1-3,6H2 |

InChIキー |

MJIWVLBPVFCYJB-UHFFFAOYSA-N |

正規SMILES |

C1CC(NC1)CN2C=CN=N2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

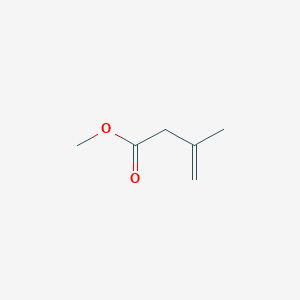

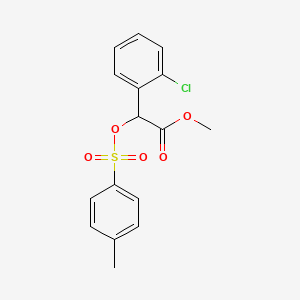

![1,1'-Cyclohexylidenebis[4-chlorobenzene]](/img/structure/B12284011.png)

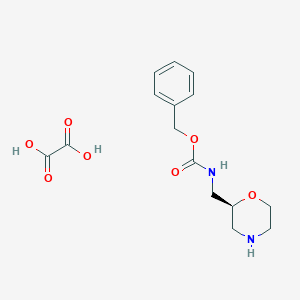

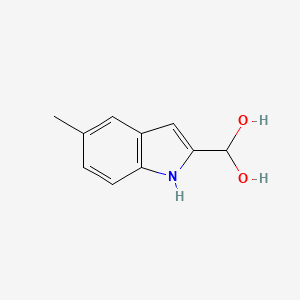

![2,10,13,17-Tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12284014.png)

![15,16-Dihydro-3-hydroxy-3'H-cycloprop[15,16]androsta-5,15-dien-17-one](/img/structure/B12284021.png)

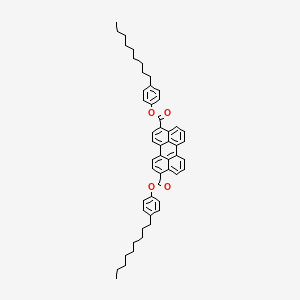

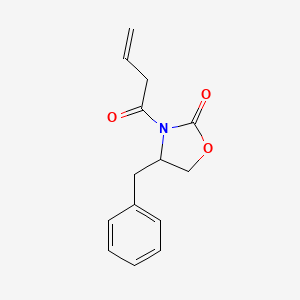

![5-O-[4-acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12284052.png)